molecular formula C7H13Cl2N3O B2943378 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride CAS No. 2416229-66-6

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride

Cat. No.: B2943378
CAS No.: 2416229-66-6
M. Wt: 226.1
InChI Key: NBPLTTYVAHCBCP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a hydroxymethyl (-CH2OH) substituent at the 4-position. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications. The compound is structurally distinct due to its fused pyrazole-pyrazine system and polar hydroxyl group, which facilitate hydrogen bonding and interactions with biological targets .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c11-5-6-7-1-2-9-10(7)4-3-8-6;;/h1-2,6,8,11H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQRDHJBKRGWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)C(N1)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416229-66-6
Record name {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the intramolecular azide-alkyne cycloaddition, where azides react with acetylenes under specific conditions to form the pyrazolo[1,5-a]pyrazine core . This reaction often requires a catalyst such as copper(I) iodide (CuI) and is carried out in solvents like toluene at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of robust catalysts and solvents that can be easily recycled is also a common practice in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, as a CpAM, it binds to the core protein of HBV, altering its conformation and inhibiting its function. This leads to a reduction in viral replication and load . The compound’s ability to modulate protein structures makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Core Heterocyclic System Variations

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight References
Target Compound Pyrazolo[1,5-a]pyrazine 4-CH2OH, dihydrochloride C7H12Cl2N3O 229.10*
4,5,6,7-THPyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine 2-CH3, dihydrochloride C7H12Cl2N3 213.10
4,5,6,7-THPyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Variable (e.g., chiral substituents) C7H9N3 135.17
5,6,7,8-THImidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine None, dihydrochloride C6H11Cl2N3 196.08

*Calculated based on C7H10N3O + 2HCl.

Key Observations :

  • The pyrazolo[1,5-a]pyrazine core (target) is less common than pyrazolo[4,3-c]pyridine derivatives () but offers distinct electronic properties due to nitrogen positioning.

Functional Group and Substituent Variations

Compound Name Functional Group Impact on Properties References
Target Compound 4-CH2OH Enhances hydrophilicity and H-bonding
Methyl 4-oxo-THPyrazolo[1,5-a]pyrazine 2-COOCH3 Increases lipophilicity; ester hydrolysis liability
5-(4-Methoxybenzyl)-4-oxo derivative 2-COOH, 5-benzyl Acidic group; potential for salt formation
2-Methyl-THPyrazolo[4,3-c]pyridine 2-CH3 Lipophilic; limited polar interactions

Key Observations :

  • The hydroxymethyl group in the target compound improves aqueous solubility compared to methyl or benzyl substituents .
  • Carboxylic acid derivatives () exhibit higher acidity (pKa ~4-5) versus the neutral hydroxyl group (pKa ~15-16) in the target.

Key Observations :

  • The target compound’s synthesis leverages transition-metal catalysis for enantioselectivity, unlike simpler cyclization methods used for analogs .
  • Ionic liquid-mediated syntheses () offer greener alternatives but require specialized handling.

Physicochemical and Stability Profiles

Compound Name Solubility (H2O) Stability (Storage) References
Target Compound High (dihydrochloride) 2 years at 20°C
4,5,6,7-THPyrazolo[1,5-a]pyrazine Moderate Hygroscopic; requires desiccant
5,6,7,8-THImidazo[1,5-a]pyrazine Low Stable at -20°C

Key Observations :

  • The dihydrochloride salt form of the target compound ensures superior stability and solubility compared to non-salt analogs .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride is a chemical compound that has garnered interest in pharmacological research due to its diverse biological activities. This article examines the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its tetrahydropyrazolo structure, which is known for contributing to various biological activities. The dihydrochloride form enhances its solubility and bioavailability.

Antitumor Activity

Research indicates that derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibit significant antitumor effects. For example:

  • Mechanism : These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. In particular, they target the ROS1 gene, which is implicated in several cancers .
  • Case Study : A study demonstrated that a related chlorin derivative exhibited high absorption properties and effectively induced apoptosis and necrosis in melanoma cells .

Enzyme Inhibition

The compound has been identified as an effective inhibitor of various kinases:

  • Casein Kinase Inhibition : It has been reported to inhibit casein kinase 1 D/E, which plays a role in cell signaling and cancer progression .
  • Dihydroorotate Dehydrogenase (DHODH) : Some analogues have shown potent inhibition of DHODH, a critical enzyme in pyrimidine synthesis and a target for immunosuppressive therapies .

Antimicrobial Properties

The compound also exhibits antimicrobial activity:

  • Antifungal Activity : Certain derivatives have demonstrated notable antifungal effects against various pathogens. This suggests potential applications in treating fungal infections .

Table of Biological Activities

Activity TypeCompound DerivativeTarget/MechanismReference
AntitumorChlorin derivativeROS1 inhibition
Enzyme InhibitionTetrahydropyrazolo derivativeCasein Kinase 1 D/E
DHODH InhibitionAnaloguesDHODH
AntimicrobialPyrazole derivativesVarious pathogens

Q & A

Q. What experimental protocols are recommended for synthesizing 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol dihydrochloride?

A generalized synthesis approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) under acidic conditions, followed by purification via crystallization or distillation. For example, hydrazide derivatives are refluxed with substituted aldehydes in ethanol with glacial acetic acid as a catalyst, yielding intermediates that are subsequently reduced and hydrochlorinated to form the dihydrochloride salt . Reaction optimization may require adjusting molar ratios (e.g., 1:1 stoichiometry for hydrazide-aldehyde reactions) and monitoring via TLC or HPLC for intermediate purity .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation relies on spectroscopic and chromatographic methods:

  • 1H/13C NMR : Peaks corresponding to the pyrazolo-pyrazine core (e.g., δ 3.5–4.5 ppm for methylene protons) and methanol substituents .
  • IR Spectroscopy : O-H stretches (~3200–3500 cm⁻¹) for the methanol group and N-H stretches (~3300 cm⁻¹) for secondary amines .
  • HRMS : Exact mass analysis to confirm molecular ion peaks (e.g., [M+H]+ for C₉H₁₃N₃O·2HCl) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Waste Disposal : Segregate halogenated waste for professional treatment to mitigate environmental contamination .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives or analogs of this compound?

Quantum mechanical calculations (e.g., DFT) and reaction path simulations (via software like Gaussian or ORCA) predict regioselectivity and stability of intermediates. For instance, ICReDD’s workflow integrates computational screening of reaction coordinates with experimental validation, reducing trial-and-error cycles by 30–50% . Key parameters include activation energy barriers for ring-closure steps and solvation effects on hydrochlorination efficiency .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Cross-Validation : Compare in vitro assays (e.g., receptor-binding IC₅₀) with computational docking results (Autodock Vina, Schrödinger) to identify outliers .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., triazolopyrazines or piperazine derivatives) to discern structure-activity trends .
  • Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffers, 37°C incubation) to minimize variability .

Q. What methodologies optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.1–1.0 eq). Response surface modeling identifies optimal conditions .
  • Process Intensification : Continuous-flow reactors improve mixing and heat transfer, reducing side-product formation during cyclization steps .

Q. How can researchers investigate synergistic effects in pharmacological applications?

  • Combination Screens : Pair the compound with FDA-approved kinase inhibitors (e.g., imatinib) in cell viability assays (MTT or ATP-luminescence) to identify additive or antagonistic effects .
  • Transcriptomics : RNA-seq analysis of treated cell lines reveals pathways modulated by the compound (e.g., MAPK/ERK or PI3K-Akt) .

Methodological Resources

  • Spectral Data Repositories : PubChem (CID: [reference]) provides NMR and MS spectra for cross-validation .
  • Software Tools : Gaussian (DFT), Autodock (molecular docking), and ICReDD’s reaction simulator for predictive synthesis .

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